1-(3-Chlorophenyl)-7-fluoro-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
Synthesis Analysis
The development of new synthetic strategies and designing of new isoxazole and pyrrole derivatives should be based on the most recent knowledge emerging from the latest research12.Molecular Structure Analysis
The molecular structure of isoxazole and pyrrole derivatives can be analyzed using various spectroscopic techniques12.
Chemical Reactions Analysis
The chemistry of isoxazole and pyrrole has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant12.
Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazole and pyrrole derivatives can be analyzed using various techniques12.Safety And Hazards
Future Directions
The future directions in the field of isoxazole and pyrrole research involve the development of new synthetic strategies and the design of new derivatives based on the most recent knowledge emerging from the latest research12. This could provide a low-height flying bird’s eye view of isoxazole and pyrrole derivatives to the medicinal chemists for the development of clinically viable drugs using this information12.
Please note that this is a general analysis and may not apply specifically to “1-(3-Chlorophenyl)-7-fluoro-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione”. For a comprehensive analysis of this specific compound, more specific information or studies would be needed.
properties
IUPAC Name |
1-(3-chlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClFN2O4/c1-10-7-16(24-29-10)25-18(11-3-2-4-12(22)8-11)17-19(26)14-9-13(23)5-6-15(14)28-20(17)21(25)27/h2-9,18H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODZGKPDSBLIIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClFN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-7-fluoro-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
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